molecular formula C₆H₁₀FK₂O₈P B1142114 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt CAS No. 441764-08-5

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt

Cat. No.: B1142114
CAS No.: 441764-08-5
M. Wt: 338.31
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Description

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is a fluorinated glucose analog.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt typically involves the fluorination of glucose derivatives. One common method includes the reaction of 2-deoxy-D-glucose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 2-position . The resulting 2-deoxy-2-fluoro-D-glucose is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base to yield the 6-phosphate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated glucose derivatives and their corresponding oxidized or reduced forms .

Mechanism of Action

The compound exerts its effects by mimicking glucose and entering cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose 6-phosphate. unlike glucose-6-phosphate, this compound cannot undergo further metabolism, leading to its accumulation in cells. This property is particularly useful in PET imaging, where the accumulation of the compound in cancer cells highlights areas of high metabolic activity .

Comparison with Similar Compounds

Properties

IUPAC Name

dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAPZQGXJMGKS-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FK2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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